molecular formula C25H22F2N4O2S B2704157 N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1243101-60-1

N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2704157
CAS No.: 1243101-60-1
M. Wt: 480.53
InChI Key: MDRCNGCMAYWYJB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group and a 2-fluorophenyl substituent on the fused thiophene-pyrimidine core. Thienopyrimidines are known for their diverse pharmacological applications, including kinase inhibition and anticancer activity, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O2S/c26-17-7-5-15(6-8-17)13-28-23(32)16-9-11-31(12-10-16)25-29-21-19(14-34-22(21)24(33)30-25)18-3-1-2-4-20(18)27/h1-8,14,16H,9-13H2,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRCNGCMAYWYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and a piperidine ring, which are known for their roles in various bioactive compounds. The presence of functional groups such as carboxamide and fluorobenzyl moieties contributes to its pharmacological profile.

Chemical Structure

The compound's structure can be represented as follows:

N 4 fluorobenzyl 1 7 2 fluorophenyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl piperidine 4 carboxamide\text{N 4 fluorobenzyl 1 7 2 fluorophenyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl piperidine 4 carboxamide}

Biological Activity Overview

Research indicates that compounds containing the thieno[3,2-d]pyrimidine core often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antiviral Activity

This compound has been evaluated for its antiviral efficacy. In vitro studies demonstrated that it inhibits viral replication in HIV and other viruses by targeting specific viral enzymes. The structure-activity relationship (SAR) studies suggest that the fluorine substitutions enhance the compound's potency against viral strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has demonstrated the ability to inhibit tumor growth in xenograft models.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal critical insights into how structural modifications impact biological activity. Key findings include:

Modification Effect on Activity Comments
Addition of fluorine atomsIncreased potency against HIVEnhances binding affinity to viral enzymes
Alteration of piperidine ringVariable effects on cytotoxicityStructural flexibility influences interactions
Changes in the thieno[3,2-d]pyrimidine coreSignificant impact on anticancer activityDifferent substituents can either enhance or reduce efficacy

Case Studies

  • Antiviral Efficacy Against HIV : In a study published in 2020, derivatives of the compound were screened for activity against HIV strains. The most potent variants showed EC50 values comparable to existing antiviral drugs, indicating potential for therapeutic use in HIV treatment .
  • Anticancer Screening : A multicellular spheroid model was employed to evaluate the anticancer effects of this compound. Results indicated significant inhibition of tumor growth with minimal cytotoxicity to normal cells .

Comparison with Similar Compounds

Key Analogs and Substituent Effects

N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide () Structural Differences:

  • Benzyl group: 2,4-Difluorobenzyl vs. 4-fluorobenzyl in the target compound.
  • Thienopyrimidine substituent: 3-Methylphenyl vs. 2-fluorophenyl. Implications:
  • The additional fluorine at the 2-position on the benzyl group may increase lipophilicity and metabolic stability but could reduce solubility.

N-(3-Chloro-4-fluorophenyl)-5-benzyl-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide ()

  • Structural Differences :
  • Core structure: Tetrahydropyrimidine vs. thieno[3,2-d]pyrimidine.
  • Substituents: Chloro-fluoroaryl and difluorobenzyl groups.
    • Implications :
  • The tetrahydropyrimidine core lacks the sulfur atom present in thienopyrimidines, reducing aromaticity and altering electronic properties.
  • Chlorine substitution may enhance halogen bonding but increase molecular weight .

3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide ()

  • Structural Differences :
  • Core structure: Quinazoline vs. thieno[3,2-d]pyrimidine.
  • Substituents: 4-Chlorobenzyl on quinazoline vs. 2-fluorophenyl on thienopyrimidine. Implications:
  • Quinazoline’s nitrogen-rich core may improve solubility but reduce membrane permeability compared to sulfur-containing thienopyrimidines .

Physicochemical and Spectral Data

Property/Compound Target Compound N-(2,4-Difluorobenzyl) Analog () Quinazoline Analog ()
Core Structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Quinazoline
Benzyl Substituent 4-Fluorobenzyl 2,4-Difluorobenzyl 4-Fluorobenzyl
Aryl Substituent 2-Fluorophenyl 3-Methylphenyl 4-Chlorobenzyl
Melting Point Not Reported Not Reported Not Reported
Key Spectral Data IR: C=O stretch ~1680 cm⁻¹ ¹H NMR: δ 7.2–7.5 (aromatic protons) MS: m/z 589.1 (M++1, )

Note: Melting points for related compounds (e.g., 175–178°C in ) suggest moderate thermal stability for this class .

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